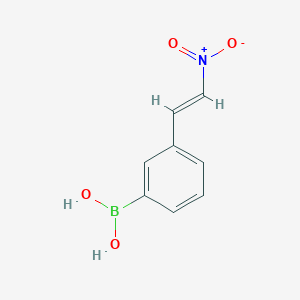

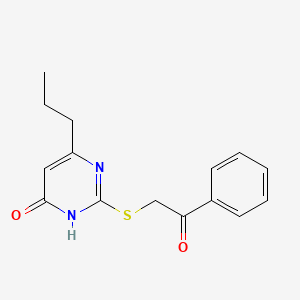

![molecular formula C16H15ClN8O2 B2487450 4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034456-91-0](/img/structure/B2487450.png)

4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research on heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles, has been extensive due to their diverse pharmacological activities and potential in drug development. These compounds exhibit a range of biological activities and have been explored for their therapeutic potentials in various domains.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multistep synthetic routes, including heterocyclization reactions, N-formylation, and cyclization processes. For instance, Velihina et al. (2023) described the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives through heterocyclization reactions of available carboxamides and aminopyrazoles (Velihina et al., 2023). Similarly, Ledenyova et al. (2018) reported the synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates via an ANRORC rearrangement followed by N-formylation (Ledenyova et al., 2018).

Aplicaciones Científicas De Investigación

Antitubercular Activity

Research into compounds with structural similarities to the aforementioned chemical, such as those containing oxadiazole and triazole motifs, indicates significant antitubercular activity. For instance, modifications to the isoniazid structure and incorporation of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have shown promising in vitro efficacy against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting the potential for new anti-TB compounds (Asif, 2014).

Antibacterial Activity

Compounds featuring 1,2,3-triazole and 1,2,4-triazole have demonstrated broad-spectrum antibacterial activity, including against drug-resistant strains of Staphylococcus aureus. These findings underscore the utility of such heterocyclic compounds in addressing antibiotic resistance, a growing concern in healthcare (Li & Zhang, 2021).

Therapeutic Potential of Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a significant structural feature in synthetic molecules due to its ability to engage in multiple weak interactions with enzymes and receptors, eliciting a wide range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives with high therapeutic potency for treating various ailments, signifying the heterocyclic ring's importance in medicinal chemistry (Verma et al., 2019).

Role in Drug Development

The oxadiazole core is also highlighted for its occurrence in biologically active molecules, serving as a structural subunit in the development of new drug candidates for treating many diseases. The presence of the 1,3,4-oxadiazole core in compounds has been associated with enhanced efficacy and reduced toxicity, indicating its significance in the rational design of medicinal agents (Rana et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-1-ethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN8O2/c1-3-24-8-11(17)14(22-24)15(26)18-7-13-21-20-12-6-10(4-5-25(12)13)16-19-9(2)23-27-16/h4-6,8H,3,7H2,1-2H3,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNXZZRVHCWQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

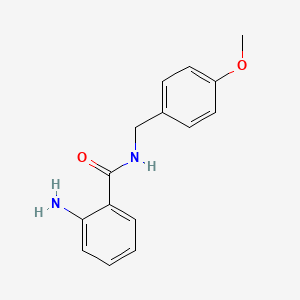

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

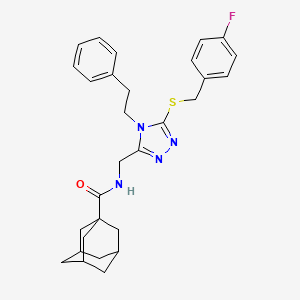

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

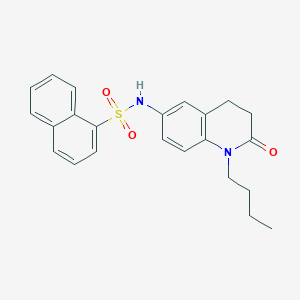

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

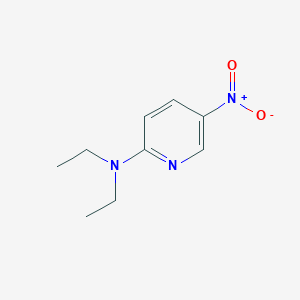

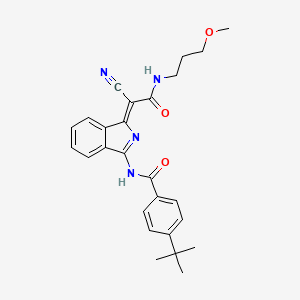

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)